2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide” is a thiazole-containing compound . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They have various pharmaceutical applications and their derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
Efforts have been made to study the pharmacological activities of newly synthesized thiazole derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Molecular Structure Analysis
The molecular structures of the synthesized thiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data . Molecular docking studies were carried out to study the binding mode of active compounds with receptor .
Chemical Reactions Analysis
The synthesized thiazole derivatives were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Scientific Research Applications
Antibacterial Activity
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide: has demonstrated significant antibacterial activity against Salmonella typhi, the bacterium responsible for typhoid fever . Researchers have synthesized and screened this compound, along with its derivatives, to identify potential leads for combating this infectious disease.
Anti-Inflammatory Properties
Oxadiazole derivatives, including our compound of interest, have been associated with anti-inflammatory effects . These properties make them promising candidates for developing novel anti-inflammatory drugs.
Anticonvulsant Activity
Certain oxadiazoles exhibit anticonvulsant properties . Investigating whether our compound shares this trait could open up new avenues for treating epilepsy and related disorders.
Herbicidal Potential
Oxadiazoles have also been investigated as herbicides . Our compound’s structure suggests it could potentially inhibit plant growth, making it relevant for agricultural applications.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . The affected pathways would depend on the specific targets of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities . The specific effects would depend on the compound’s interaction with its targets and the affected biochemical pathways.
Future Directions
The future directions for “2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide” could include further exploration of its pharmacological activities, potential applications in medicine, and the development of new molecules from this compound with novel modes of action to treat microbial infections and cancer .
properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-ethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS2/c1-2-16-13(18)7-12-9-20-14(17-12)19-8-10-3-5-11(15)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRWTVRVZHPXQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.